molecular formula C18H18N2O4 B11787054 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B11787054
M. Wt: 326.3 g/mol
InChI Key: SBWHAUSRJKZSTD-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound belonging to the benzoimidazole family. This compound features a benzoimidazole core with a carboxylic acid group at the 6th position and a 3,4-diethoxyphenyl substituent. The benzoimidazole structure is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyaniline with o-phenylenediamine to form the benzoimidazole core. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 6th position. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Imidazole-2-carboxylic acid
  • 4-Imidazolecarboxylic acid
  • 1-Substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-1-ium chlorides

Uniqueness

2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of the 3,4-diethoxyphenyl group and the carboxylic acid at the 6th position confer distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C18H18N2O4/c1-3-23-15-8-6-11(10-16(15)24-4-2)17-19-13-7-5-12(18(21)22)9-14(13)20-17/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

SBWHAUSRJKZSTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OCC

Origin of Product

United States

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